molecular formula C12H11BrN2O2S B3060487 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one CAS No. 430464-20-3

2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B3060487
CAS No.: 430464-20-3
M. Wt: 327.20 g/mol
InChI Key: RYHFNPZVJJOWFP-UHFFFAOYSA-N
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Description

2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C12H11BrN2O2S and its molecular weight is 327.20 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry and Pharmacology

2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one is a compound that falls within the broader class of 2,4‐thiazolidinediones (2,4‐TZD), which are known for their wide range of pharmacological activities due to their heterocyclic pharmacophore. These compounds, including the mentioned derivative, provide significant opportunities for structural modification to develop lead molecules against various clinical disorders. The versatility and ease of synthesis of these derivatives make them attractive for medicinal chemists aiming to address antimicrobial, anticancer, and antidiabetic challenges. The structural adaptability at the N‐3 and the active methylene at C‐5 positions of the TZD nucleus allows for the creation of novel drug molecules tailored for specific therapeutic purposes (Singh et al., 2022).

Synthesis of Heterocycles

The compound is also relevant in the field of organic synthesis, particularly in the construction of heterocyclic compounds. Its structural framework serves as a building block for synthesizing a wide array of heterocycles, such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others. The reactivity and utility of such derivatives make them valuable for developing new chemical entities with potential applications across various fields of chemistry and pharmacology. Innovations in synthetic methodologies involving compounds like this compound contribute to the advancement of heterocyclic chemistry and the discovery of new therapeutic agents (Gomaa & Ali, 2020).

Antioxidant and Anti-inflammatory Agents

Further research into the pharmacological applications of thiazol-4-one derivatives has demonstrated their potential as antioxidant and anti-inflammatory agents. This is particularly relevant in the context of novel therapeutic strategies for diseases characterized by oxidative stress and inflammation. The synthesis of benzofused thiazole derivatives and subsequent evaluation of their in vitro antioxidant and anti-inflammatory activities showcase the therapeutic potential of such compounds. The ability to modulate biological pathways implicated in oxidative damage and inflammatory responses underscores the significance of these derivatives in medicinal chemistry and drug development (Raut et al., 2020).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-5-[(2-bromo-5-ethoxyphenyl)methylidene]-1,3-thiazol-4-one involves the condensation of 2-aminothiazole with 2-bromo-5-ethoxybenzaldehyde in the presence of a base, followed by cyclization to form the thiazolone ring.", "Starting Materials": [ "2-aminothiazole", "2-bromo-5-ethoxybenzaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-aminothiazole and 2-bromo-5-ethoxybenzaldehyde in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the reaction mixture and stir at room temperature for several hours.", "Step 3: Acidify the reaction mixture to pH 2-3 using hydrochloric acid.", "Step 4: Extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Step 5: Purify the product by recrystallization from a suitable solvent (e.g. ethanol)." ] }

CAS No.

430464-20-3

Molecular Formula

C12H11BrN2O2S

Molecular Weight

327.20 g/mol

IUPAC Name

5-[(2-bromo-5-ethoxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11BrN2O2S/c1-2-17-8-3-4-9(13)7(5-8)6-10-11(16)15-12(14)18-10/h3-6H,2H2,1H3,(H2,14,15,16)

InChI Key

RYHFNPZVJJOWFP-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)Br)C=C2C(=O)N=C(S2)N

Canonical SMILES

CCOC1=CC(=C(C=C1)Br)C=C2C(=O)NC(=N)S2

Origin of Product

United States

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